molecular formula C12H16N2O2S2 B12553088 1,4-Benzenedicarboxamide, N,N'-bis(2-mercaptoethyl)- CAS No. 143726-90-3

1,4-Benzenedicarboxamide, N,N'-bis(2-mercaptoethyl)-

Cat. No.: B12553088
CAS No.: 143726-90-3
M. Wt: 284.4 g/mol
InChI Key: JRESYFJMBVQSRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis(2-mercaptoethyl)- typically involves the reaction of 1,4-benzenedicarboxylic acid with 2-mercaptoethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 1,4-Benzenedicarboxamide, N,N’-bis(2-mercaptoethyl)- suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxamide, N,N’-bis(2-mercaptoethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include disulfides from oxidation, regenerated thiols from reduction, and substituted amides from nucleophilic substitution .

Scientific Research Applications

1,4-Benzenedicarboxamide, N,N’-bis(2-mercaptoethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis(2-mercaptoethyl)- involves its ability to bind to heavy metals through its thiol groups. This binding forms stable complexes with metals like mercury, cadmium, and lead, which can then be removed from the environment or biological systems. The compound also exhibits antioxidant properties, protecting cells from oxidative stress induced by heavy metals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzenedicarboxamide, N,N’-bis(2-mercaptoethyl)- is unique due to its high lipophilicity, which allows it to penetrate biological membranes and effectively chelate intracellular heavy metals. Its dual functionality as a chelator and antioxidant makes it a promising candidate for therapeutic applications in heavy metal poisoning and neuroprotection .

Properties

CAS No.

143726-90-3

Molecular Formula

C12H16N2O2S2

Molecular Weight

284.4 g/mol

IUPAC Name

1-N,4-N-bis(2-sulfanylethyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C12H16N2O2S2/c15-11(13-5-7-17)9-1-2-10(4-3-9)12(16)14-6-8-18/h1-4,17-18H,5-8H2,(H,13,15)(H,14,16)

InChI Key

JRESYFJMBVQSRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCS)C(=O)NCCS

Origin of Product

United States

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